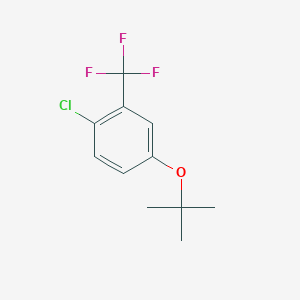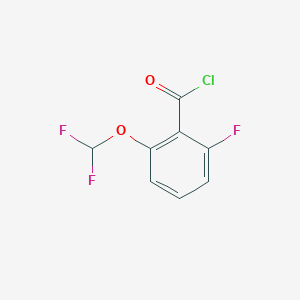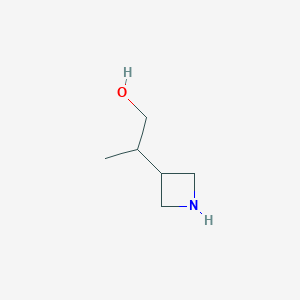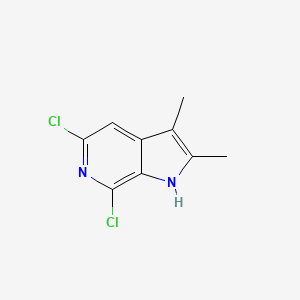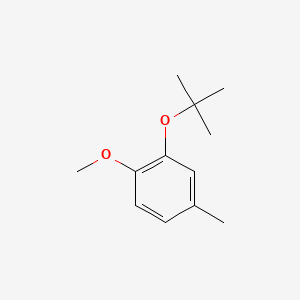
3-(tert-Butoxy)-4-methoxytoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butoxy)-4-methoxytoluene is an organic compound that features a tert-butoxy group and a methoxy group attached to a toluene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-methoxytoluene typically involves the alkylation of 4-methoxytoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, often using sulfuric acid or phosphoric acid as the catalyst. The reaction mixture is heated to facilitate the formation of the tert-butoxy group on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butoxy)-4-methoxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride as the catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various alkyl or acyl groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butoxy)-4-methoxytoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(tert-Butoxy)-4-methoxytoluene exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxytoluene: Lacks the tert-butoxy group, making it less sterically hindered.
3-(tert-Butoxy)toluene: Lacks the methoxy group, affecting its reactivity and applications.
4-tert-Butoxyanisole: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
3-(tert-Butoxy)-4-methoxytoluene is unique due to the presence of both the tert-butoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H18O2/c1-9-6-7-10(13-5)11(8-9)14-12(2,3)4/h6-8H,1-5H3 |
InChI-Schlüssel |
PEWRJLKYWMVGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


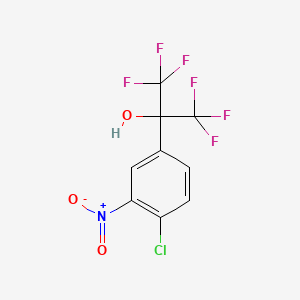
![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)
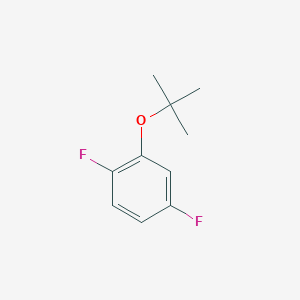
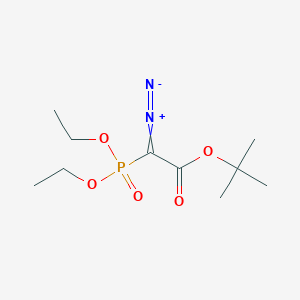

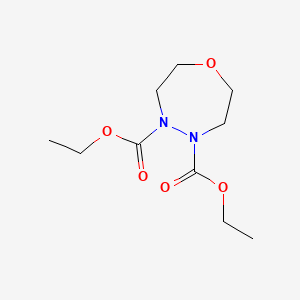
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate](/img/structure/B13689650.png)
![N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B13689651.png)
